
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F4O3S It is known for its unique structural properties, which include a naphthalene ring substituted with a fluorine atom and a trifluoromethanesulfonate group
Preparation Methods
The synthesis of 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
7-Fluoronaphthalene+Trifluoromethanesulfonic anhydride→7-Fluoronaphthalen-1-yl trifluoromethanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While less common, the naphthalene ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinones or dihydronaphthalenes, respectively.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or vinyl partners.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoronaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar compounds to 7-Fluoronaphthalen-1-yl trifluoromethanesulfonate include:
Naphthalen-1-yl trifluoromethanesulfonate: Lacks the fluorine substitution, leading to different reactivity and applications.
8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate:
1-Naphthyl trifluoromethanesulfonate: Another variant without the fluorine substitution, used in similar types of reactions but with different reactivity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C11H6F4O3S |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
(7-fluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6F4O3S/c12-8-5-4-7-2-1-3-10(9(7)6-8)18-19(16,17)11(13,14)15/h1-6H |
InChI Key |
ZMEBQXHLSSGVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




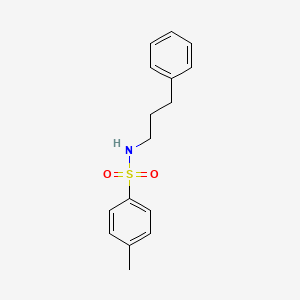
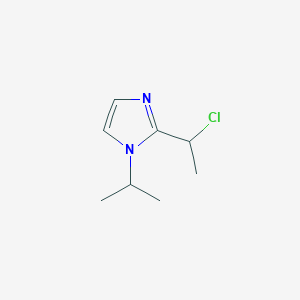
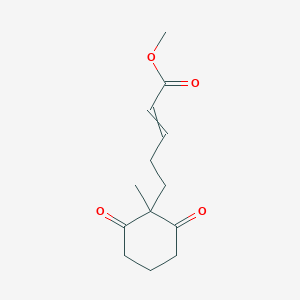
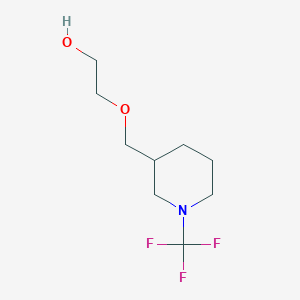

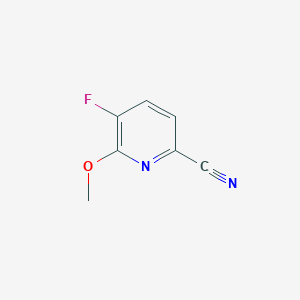
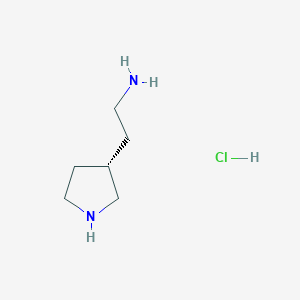
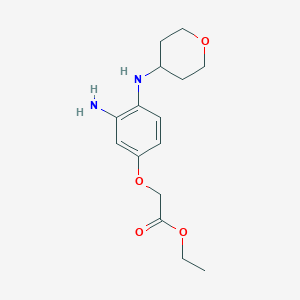

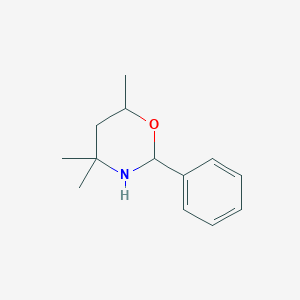

![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
